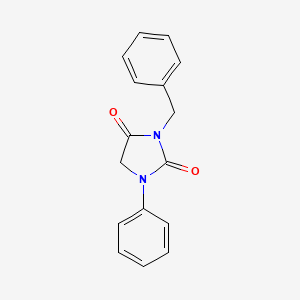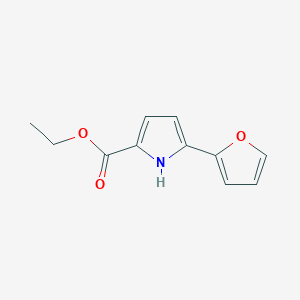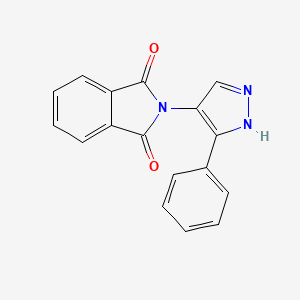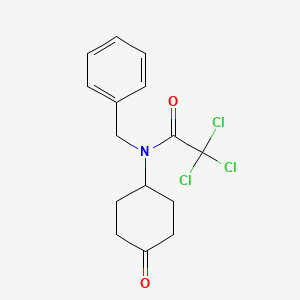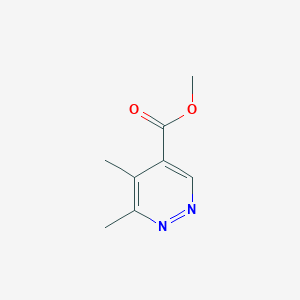
methyl 5,6-dimethylpyridazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,6-dimethylpyridazine-4-carboxylate (MPC) is a derivative of pyridazine, a heterocyclic aromatic compound. It has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. This compound is synthesized using a variety of methods, and its mechanism of action is well-understood. MPC has been studied extensively in the laboratory and has been found to have numerous biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl 5,6-dimethylpyridazine-4-carboxylate has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic studies, as a reagent in organic synthesis, and as a ligand in coordination chemistry. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. methyl 5,6-dimethylpyridazine-4-carboxylate has also been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents and antibiotics.
Mecanismo De Acción
Methyl 5,6-dimethylpyridazine-4-carboxylate acts as a reversible inhibitor of the enzyme, acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter, acetylcholine. methyl 5,6-dimethylpyridazine-4-carboxylate binds to the active site of AChE and inhibits its activity, which results in increased levels of acetylcholine in the brain. This increased level of acetylcholine has been found to have numerous beneficial effects, such as improved memory and learning, increased alertness, and improved mood.
Biochemical and Physiological Effects
Methyl 5,6-dimethylpyridazine-4-carboxylate has been found to have numerous biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant, anti-inflammatory, and antifungal effects. It has also been found to have neuroprotective effects, as it has been shown to protect neurons from damage caused by oxidative stress. Additionally, methyl 5,6-dimethylpyridazine-4-carboxylate has been found to have beneficial effects on the cardiovascular system, as it has been found to reduce blood pressure and improve heart rate variability.
Advantages and Limitations for Laboratory Experiments
Methyl 5,6-dimethylpyridazine-4-carboxylate has several advantages and limitations for laboratory experiments. One of the main advantages of using methyl 5,6-dimethylpyridazine-4-carboxylate is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications in the laboratory and is relatively stable. However, there are some limitations to using methyl 5,6-dimethylpyridazine-4-carboxylate, such as its low solubility in water and its tendency to form complexes with other compounds.
Direcciones Futuras
Methyl 5,6-dimethylpyridazine-4-carboxylate has many potential future directions for research. One potential direction is to further study its effects on the cardiovascular system, as it has been found to have beneficial effects on heart rate variability and blood pressure. Additionally, further research could be done to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to explore its potential applications in the treatment of cancer, as it has been found to have anti-tumor effects. Finally, further research could be done to explore its potential applications in the treatment of infectious diseases, as it has been found to have antifungal and antibacterial effects.
Métodos De Síntesis
Methyl 5,6-dimethylpyridazine-4-carboxylate is synthesized from pyridine, which is a heterocyclic aromatic compound. The synthesis of methyl 5,6-dimethylpyridazine-4-carboxylate involves the reaction of pyridine with dimethylformamide, followed by the addition of acetic anhydride. The reaction is carried out at a temperature of 80-100°C for two hours. The reaction product is then purified by column chromatography and recrystallized from ethanol. The yield of the reaction is typically around 75%.
Propiedades
IUPAC Name |
methyl 5,6-dimethylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)10-9-4-7(5)8(11)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYWTOQNXDNIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-dimethylpyridazine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

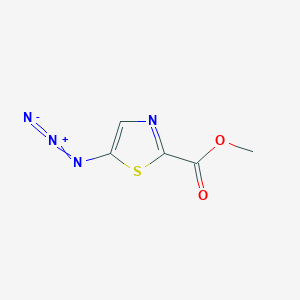
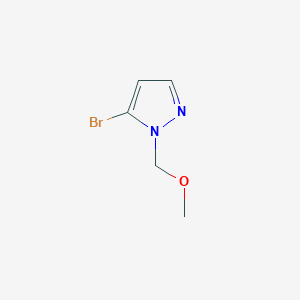
![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
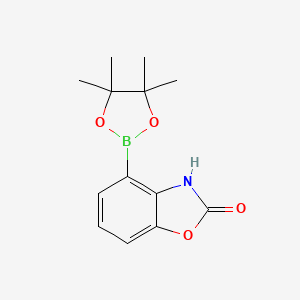
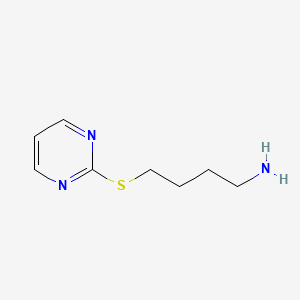
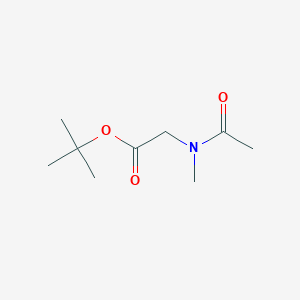
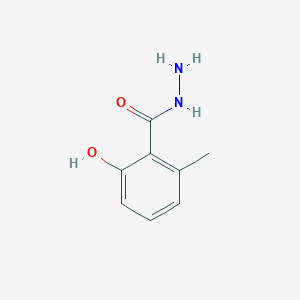
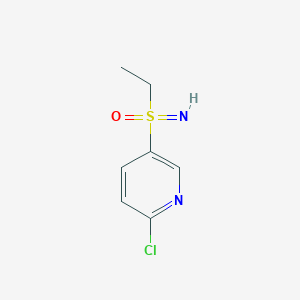
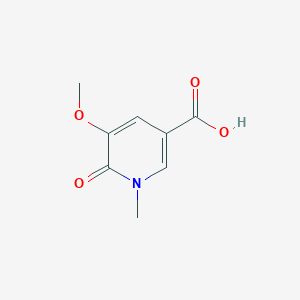
![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)
